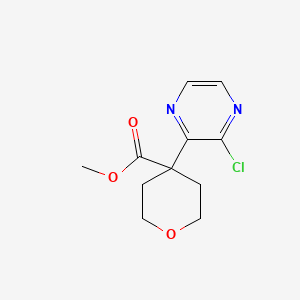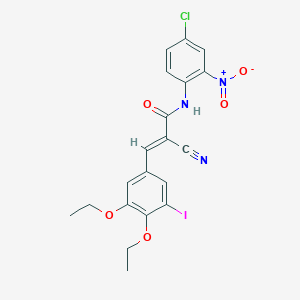![molecular formula C12H15N3O3 B7550053 (2R)-1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7550053.png)
(2R)-1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid is a chemical compound that is widely used in scientific research. This compound is also known as (2R)-1-[(E)-3-(2-methyl-3-pyrazolyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid, or simply as MPPA. MPPA is a chiral molecule that has two enantiomers, (R)-MPPA and (S)-MPPA. In
作用機序
The exact mechanism of action of MPPA is not fully understood. However, it is known to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is responsible for the production of prostaglandins. Prostaglandins are involved in inflammation, pain, and fever. By inhibiting COX-2, MPPA reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
MPPA has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). MPPA has also been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. In addition, MPPA has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using MPPA in lab experiments is its specificity for COX-2 inhibition. MPPA has been shown to be a selective COX-2 inhibitor, meaning that it does not inhibit the activity of COX-1, which is an enzyme that is involved in the production of prostaglandins that protect the stomach lining. This makes MPPA a safer alternative to non-steroidal anti-inflammatory drugs (NSAIDs), which can cause stomach ulcers and other gastrointestinal problems.
However, one of the limitations of using MPPA in lab experiments is its low solubility in water. This can make it difficult to administer MPPA to cells or animals in a controlled manner. In addition, MPPA has a short half-life in the body, which can limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for the study of MPPA. One area of research is the development of more efficient synthesis methods for MPPA. Another area of research is the development of more potent and selective COX-2 inhibitors based on the structure of MPPA. In addition, the potential use of MPPA in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease is an area of active research. Finally, the use of MPPA as a tool for studying the role of COX-2 in inflammation, cancer, and other diseases is an area of ongoing investigation.
合成法
The synthesis of (2R)-MPPA is a complex process that involves several steps. The first step is the synthesis of 2-methyl-3-pyrazolyl acetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with (2R)-1-aminopyrrolidine-2-carboxylic acid to yield (2R)-MPPA. The overall yield of this synthesis is around 20%.
科学的研究の応用
MPPA has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. MPPA has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
(2R)-1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-14-9(6-7-13-14)4-5-11(16)15-8-2-3-10(15)12(17)18/h4-7,10H,2-3,8H2,1H3,(H,17,18)/b5-4+/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAHAIAPUDGHEH-ORAHPGNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C=CC(=O)N2CCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)/C=C/C(=O)N2CCC[C@@H]2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl 2-methoxybenzoate](/img/structure/B7549972.png)
![1-[4-(Cyclopropylmethyl)piperazin-1-yl]ethanone](/img/structure/B7549973.png)

![[2-bromo-4-[(E)-3-(2-chloro-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-methoxyphenyl] benzoate](/img/structure/B7549977.png)

![7-Chlorothieno[3,2-b]pyridine-2-carboxamide](/img/structure/B7550004.png)
![ethyl 1-[2-[(E)-3-(5-iodofuran-2-yl)prop-2-enoyl]oxyacetyl]piperidine-4-carboxylate](/img/structure/B7550010.png)
![[2-bromo-4-[(E)-3-(2-chloro-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B7550017.png)
![[2-bromo-4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-6-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7550030.png)
![1h-Pyrazolo[4,3-c]pyridine,3-methyl-4-(4-morpholinyl)-](/img/structure/B7550039.png)
![4,4,4-Trifluoro-3-[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]butanoic acid](/img/structure/B7550045.png)
![(2R)-1-[(E)-3-(2-fluorophenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7550046.png)
![(2R)-1-[(E)-3-(2-bromophenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7550050.png)

